molecular formula C18H16BrClN2O2 B5229440 1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5229440
M. Wt: 407.7 g/mol
InChI Key: LUDVZAQBQCLFIQ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that belongs to the pyrrolidinecarboxamide family. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thus reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Moreover, it has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. These include:
1. Further investigation of its potential applications in the treatment of cancer, diabetes, and Alzheimer's disease.
2. Development of novel formulations to improve its solubility and bioavailability.
3. Exploration of its potential as a lead compound for the development of new COX-2 inhibitors.
4. Investigation of its mechanism of action at the molecular level.
5. Study of its effects on other physiological systems such as the cardiovascular and nervous systems.
Conclusion:
In conclusion, 1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has shown significant potential for applications in various fields such as medicinal chemistry, drug discovery, and biological research. Its mechanism of action involves the inhibition of COX-2 enzyme activity, which reduces inflammation, pain, and fever. However, its poor solubility in water remains a limitation for its use in vivo. Further research is needed to explore its potential applications and improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction between 4-bromobenzaldehyde and 3-chloro-4-methylaniline in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a reaction with ethyl cyanoacetate, followed by a cyclization reaction with sodium ethoxide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic properties. Moreover, it has also shown potential for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O2/c1-11-2-5-14(9-16(11)20)21-18(24)12-8-17(23)22(10-12)15-6-3-13(19)4-7-15/h2-7,9,12H,8,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDVZAQBQCLFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

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